DL-m-Tyrosine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

DL-m-Tyrosine is a variant of the amino acid tyrosine . Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins . It is a non-essential amino acid with a polar side group . It is involved in the structure of almost all proteins in the body . It is a precursor to the neurotransmitters epinephrine, norepinephrine, and dopamine . It helps to produce melanin, the pigment responsible for hair and skin color . It also helps the adrenal, pituitary, and thyroid glands produce hormones .

Mode of Action

Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . For example, CYP79A1 catalyzes the multistep conversion of tyrosine into (E)-p-hydroxyphenylacetaldoxime .

Biochemical Pathways

The tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . Among these, tyrosine-derived metabolites, tocopherols, plastoquinone, and ubiquinone are essential to plant survival .

Pharmacokinetics

It is known that tyrosine concentrations are regulated by its synthetic enzyme (phenylalanine hydroxylase) and especially the first catabolic enzyme (tyrosine aminotransferase) . Acquired or inherited deficiency of the second catabolic enzyme (4-hydroxyphenylpyruvate dioxygenase) also results in hypertyrosinemia .

Result of Action

This compound shows effects on Arabidopsis root growth . Carbidopa combination with this compound shows a potent hypotensive effect . It is also known to be an effective, broad-spectrum phytotoxin that exudes from the roots of certain fine fescue .

Action Environment

It is known that tyrosine is mainly degraded in the liver but to a minor extent also in the kidney . In tyrosinemia type I, the primary defect is in the last enzyme of the pathway, accumulation of toxic metabolites are seen, and the hypertyrosinemia results from secondary deficiency of 4-hydroxyphenylpyruvate dioxygenase, which also is found in severe liver disease in general and in the immature liver .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La DL-m-Tyrosine peut être synthétisée par plusieurs méthodes. Une approche courante implique l'hydroxylation de la phénylalanine. Cette réaction nécessite généralement un catalyseur et des conditions de réaction spécifiques pour garantir que le groupe hydroxyle est ajouté en position méta du cycle benzénique.

Méthodes de production industrielle : La production industrielle de this compound implique souvent une synthèse enzymatique. Cette méthode utilise des enzymes pour catalyser l'hydroxylation de la phénylalanine, ce qui conduit à la formation de this compound. Le processus est efficace et peut être mis à l'échelle pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : La DL-m-Tyrosine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former des quinones.

Réduction : Le groupe amino peut être réduit pour former des amines.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes et les acides peuvent faciliter les réactions de substitution.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Amines et autres dérivés réduits.

Substitution : Divers composés aromatiques substitués

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Etudié pour son rôle dans les voies métaboliques et les interactions enzymatiques.

Médecine : Investigé pour ses effets thérapeutiques potentiels et comme biomarqueur de certaines maladies.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme composant dans les dosages biochimiques

5. Mécanisme d'action

La this compound exerce ses effets par plusieurs mécanismes :

Cibles moléculaires : Elle interagit avec les enzymes impliquées dans le métabolisme des acides aminés.

Voies impliquées : Elle fait partie de la voie métabolique qui convertit la phénylalanine en tyrosine, qui est ensuite impliquée dans la synthèse de neurotransmetteurs tels que la dopamine et la norépinéphrine

Applications De Recherche Scientifique

DL-m-Tyrosine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays

Comparaison Avec Des Composés Similaires

La DL-m-Tyrosine est unique par rapport à d'autres composés similaires en raison de son motif d'hydroxylation spécifique. Les composés similaires comprennent :

L-Tyrosine : L'isomère para de la tyrosine, communément trouvé dans les protéines.

DL-o-Tyrosine : L'isomère ortho de la tyrosine.

L-m-Tyrosine : L'isomère L de la méta-tyrosine

La structure unique de la this compound lui permet de participer à des réactions biochimiques spécifiques que d'autres isomères peuvent ne pas avoir, ce qui en fait un composé précieux pour la recherche et les applications industrielles.

Propriétés

IUPAC Name |

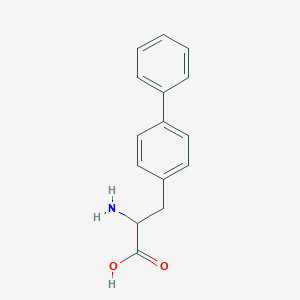

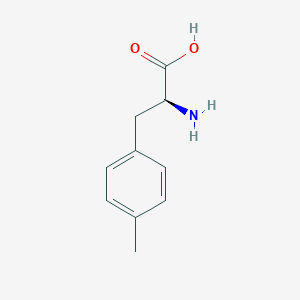

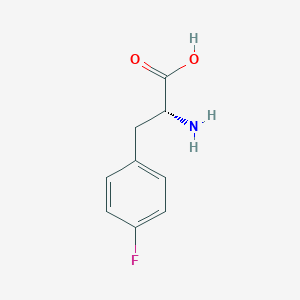

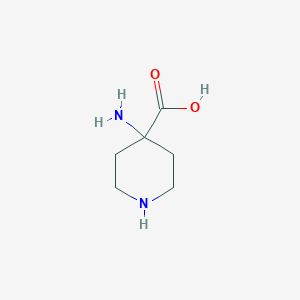

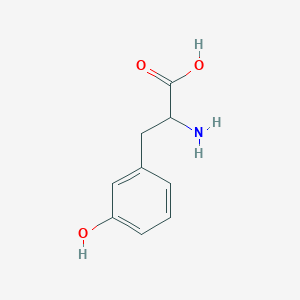

2-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXXXDKRQWDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019810 | |

| Record name | DL-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-06-4 | |

| Record name | DL-m-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tyrosine dl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-m-Tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(m-hydroxyphenyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TYROSINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KGG1D4BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DL-m-Tyrosine interact with biological systems and what are the downstream effects?

A1: this compound, a positional isomer of the naturally occurring amino acid L-tyrosine, exhibits interesting interactions with enzymes involved in catecholamine synthesis. Research indicates that this compound can be metabolized by aromatic L-amino acid decarboxylase, the enzyme responsible for converting L-DOPA to dopamine. [, , ] This decarboxylation can lead to the formation of m-tyramine and m-octopamine, potentially influencing blood pressure regulation. [] Additionally, this compound acts as a substrate for dopa/tyrosine sulfotransferase, an enzyme found in human hepatoma cells. [] This enzyme catalyzes the sulfation of this compound, potentially influencing its metabolism and function. [] Interestingly, the D-form of m-tyrosine exhibits higher affinity for this enzyme compared to its L-enantiomer. []

Q2: Can you provide the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: While the provided research excerpts do not contain spectroscopic data, the molecular formula of this compound is C9H11NO3, and its molecular weight is 181.19 g/mol.

Q3: What is known about the stability and compatibility of this compound with other materials?

A3: The provided research excerpts do not offer specific information about the material compatibility and stability of this compound under various conditions.

Q4: Does this compound possess catalytic properties or have any known applications based on such properties?

A4: this compound itself is not known to possess catalytic properties. Its significance lies in its interaction with enzymes like aromatic L-amino acid decarboxylase and dopa/tyrosine sulfotransferase, as demonstrated in research studies. [, , , ]

Q5: Has this compound been studied using computational chemistry and modeling approaches?

A5: The provided research excerpts do not contain information regarding computational chemistry studies or the development of QSAR models for this compound.

Q6: How do structural modifications of this compound affect its activity, potency, and selectivity?

A6: Research on phenylalanine ammonia-lyase (PAL) provides insight into the structure-activity relationship of compounds similar to tyrosine. [] This enzyme, while primarily acting on phenylalanine, exhibits activity with this compound at a rate comparable to L-phenylalanine. [] The study suggests that the position of the hydroxyl group on the aromatic ring is crucial for interaction with PAL, highlighting the importance of structural features for enzyme-substrate interactions. []

Q7: What is known about the stability of this compound under different conditions and are there formulation strategies to improve its stability, solubility, or bioavailability?

A7: The provided research excerpts do not delve into the stability of this compound under various conditions or strategies for enhancing its formulation.

Q8: Does the use or production of this compound raise any SHE (Safety, Health, and Environment) concerns?

A8: The provided research excerpts do not mention specific SHE regulations or concerns related to this compound.

Q9: What is the pharmacokinetic and pharmacodynamic profile of this compound?

A9: Research indicates that administration of this compound to rats leads to an accumulation of its decarboxylation products, m-tyramine and m-octopamine, in both the brain and heart. [] This suggests that this compound can cross the blood-brain barrier and be metabolized within the central nervous system. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.

Q10: Are there studies demonstrating the in vitro and in vivo efficacy of this compound?

A10: While the provided research excerpts do not describe specific in vitro efficacy assays, in vivo studies in rats have demonstrated the impact of this compound on blood pressure. [] When decarboxylation is inhibited peripherally, this compound administration leads to a hypotensive effect, suggesting a central mechanism of action. []

Q11: Has any resistance been observed to this compound or are there cross-resistance concerns with other compounds?

A11: The provided research excerpts do not mention any resistance mechanisms or cross-resistance concerns related to this compound.

Q12: What is the safety profile of this compound, including its potential toxicity and adverse effects?

A12: The provided research excerpts do not offer comprehensive data on the toxicity or adverse effects of this compound.

Q13: Are there specific drug delivery systems or targeting strategies being explored for this compound?

A13: The provided research excerpts do not discuss any specific drug delivery systems or targeting strategies for this compound.

Q14: Have any biomarkers been identified to predict the efficacy of this compound or monitor its effects?

A14: The provided research excerpts do not provide information regarding biomarkers for this compound efficacy or treatment response monitoring.

Q15: What analytical methods and techniques are commonly employed for the characterization and quantification of this compound?

A15: Research utilizes high-performance liquid chromatography (HPLC) for analyzing this compound and its metabolites. [, , ] This technique allows for the separation and quantification of these compounds in various biological samples. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.